2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid
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Overview
Description
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid is a substituted nitrobenzoic acid with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . This compound is known for its unique structural features, which include formyl, methoxy, and nitro functional groups attached to a benzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,5-dimethoxybenzoic acid followed by formylation . The formylation step can be achieved using reagents such as formic acid or formyl chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products . Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid (HCl)
Substitution: Halides (e.g., HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: 2-Carboxy-5,6-dimethoxy-3-nitrobenzoic acid
Reduction: 2-Formyl-5,6-dimethoxy-3-aminobenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The formyl group can participate in various biochemical reactions, including Schiff base formation with amino groups in proteins . These interactions can lead to alterations in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-nitrobenzoic acid
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 2,6-Dimethoxy-3-nitrobenzoic acid
Uniqueness
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activities compared to other similar compounds . The combination of formyl, methoxy, and nitro groups in a single molecule provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
74432-20-5 |
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Molecular Formula |
C10H9NO7 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
2-formyl-5,6-dimethoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO7/c1-17-7-3-6(11(15)16)5(4-12)8(10(13)14)9(7)18-2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
JPZSWEVYVKOIFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)C(=O)O)OC |
Origin of Product |
United States |
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